molecular formula C19H31N3 B5786712 1-(1-BENZYL-4-PIPERIDYL)-4-ISOPROPYLPIPERAZINE

1-(1-BENZYL-4-PIPERIDYL)-4-ISOPROPYLPIPERAZINE

Cat. No.: B5786712
M. Wt: 301.5 g/mol
InChI Key: AGYRXUZTFBOLMO-UHFFFAOYSA-N
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Description

1-(1-Benzyl-4-piperidyl)-4-isopropylpiperazine is a synthetic organic compound belonging to the class of piperazines. This compound is characterized by the presence of two piperazine rings, one of which is substituted with a benzyl group and the other with an isopropyl group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-benzyl-4-piperidyl)-4-isopropylpiperazine typically involves the reaction of 1-benzyl-4-piperidone with isopropylamine in the presence of a reducing agent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be summarized as follows:

    Starting Materials: 1-Benzyl-4-piperidone and isopropylamine.

    Reaction Conditions: The reaction is carried out in an inert atmosphere, typically using nitrogen gas. The temperature is maintained between 50-70°C, and the reaction is allowed to proceed for several hours.

    Reducing Agent: Sodium borohydride or lithium aluminum hydride is commonly used as the reducing agent to facilitate the formation of the piperazine ring.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yield and purity, often involving multiple purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Benzyl-4-piperidyl)-4-isopropylpiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of secondary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or isopropyl groups can be replaced with other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: N-oxides of this compound.

    Reduction: Secondary amines.

    Substitution: Derivatives with different alkyl or acyl groups.

Scientific Research Applications

1-(1-Benzyl-4-piperidyl)-4-isopropylpiperazine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with various receptors.

    Medicine: Investigated for its potential therapeutic properties, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1-benzyl-4-piperidyl)-4-isopropylpiperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound is believed to modulate the activity of these receptors, leading to changes in cellular signaling pathways. This modulation can result in various physiological effects, depending on the specific receptors and pathways involved.

Comparison with Similar Compounds

    1-Benzyl-4-piperidone: A precursor in the synthesis of 1-(1-benzyl-4-piperidyl)-4-isopropylpiperazine.

    4-Benzylpiperidine: Shares a similar benzyl-substituted piperidine structure.

    1-Benzyl-4-hydroxypiperidine: Another benzyl-substituted piperidine derivative.

Uniqueness: this compound is unique due to the presence of both benzyl and isopropyl groups on the piperazine rings. This dual substitution imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-(1-benzylpiperidin-4-yl)-4-propan-2-ylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31N3/c1-17(2)21-12-14-22(15-13-21)19-8-10-20(11-9-19)16-18-6-4-3-5-7-18/h3-7,17,19H,8-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGYRXUZTFBOLMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCN(CC1)C2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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